molecular formula C21H17NO3 B4069332 N-2-biphenylyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-2-biphenylyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B4069332
M. Wt: 331.4 g/mol
InChI Key: WOEPEUPWXFJIHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the target compound involves interactions between specific esters or carboxamides and nucleophilic amines. This process can yield various therapeutically relevant compounds, including 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, through a facilitated reaction in a basic environment (Bozzo, Pujol, Solans, & Font‐Bardia, 2003)1.

Molecular Structure Analysis

The molecular structure of closely related compounds has been characterized through techniques such as IR, 1H NMR, MS spectral data, and elemental analysis. These methods confirm the structures of synthesized compounds, which are crucial for understanding their potential therapeutic activities (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010)2.

Chemical Reactions and Properties

Chemical reactions involving the target compound class often involve the formation of derivatives with significant biological activities. For instance, thiophene derivatives synthesized from similar carboxamide precursors have shown a range of biological activities, demonstrating the compound's versatility in chemical reactions (Yar & Ansari, 2009)3.

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, play a crucial role in the drug development process. X-ray crystallography and other spectroscopic methods have been used to determine the crystal structures of similar compounds, providing insights into their stability and reactivity (Saeed, Rashid, Bhatti, & Jones, 2010)4.

Chemical Properties Analysis

The chemical properties of "N-2-biphenylyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide" derivatives, such as reactivity with various reagents and potential for forming bioactive molecules, have been explored. These studies include the synthesis of compounds with antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting the chemical versatility and therapeutic potential of this class of compounds (Amr et al., 2010)2.

Mechanism of Action

properties

IUPAC Name

N-(2-phenylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-21(20-14-24-18-12-6-7-13-19(18)25-20)22-17-11-5-4-10-16(17)15-8-2-1-3-9-15/h1-13,20H,14H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEPEUPWXFJIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(biphenyl-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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